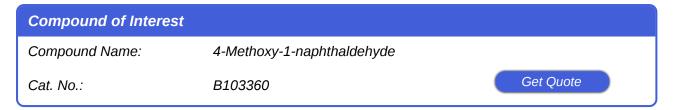


An In-depth Technical Guide to 4-Methoxy-1naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 15971-29-6

This technical guide provides a comprehensive overview of **4-Methoxy-1-naphthaldehyde**, a valuable chemical intermediate in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

4-Methoxy-1-naphthaldehyde is a solid organic compound with a molecular formula of C₁₂H₁₀O₂.[1] Its chemical structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and an aldehyde group at the 1-position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 4-Methoxy-1-naphthaldehyde



Property	Value	References
CAS Number	15971-29-6	[1]
Molecular Formula	C12H10O2	[1]
Molecular Weight	186.21 g/mol	[1]
Appearance	Solid	[1]
Melting Point	35-36 °C	[1]
Boiling Point	212 °C at 40 mmHg	[1]

Spectroscopic Data

The structural elucidation of **4-Methoxy-1-naphthaldehyde** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1 H NMR: In deuterated chloroform (CDCl₃), the aromatic protons typically appear as a multiplet between δ 7.62 and 8.31 ppm. The aldehyde and methoxy protons also show characteristic chemical shifts.
- ¹³C NMR: The carbon spectrum provides detailed information about the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule, including the carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the methoxy group.

Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Key fragmentation patterns often involve the loss of the methoxy (–OCH₃) and formyl (–CHO) groups.

Synthesis of 4-Methoxy-1-naphthaldehyde



The primary synthetic routes to **4-Methoxy-1-naphthaldehyde** include the Vilsmeier-Haack reaction and the methylation of **4-hydroxy-1-naphthaldehyde**.

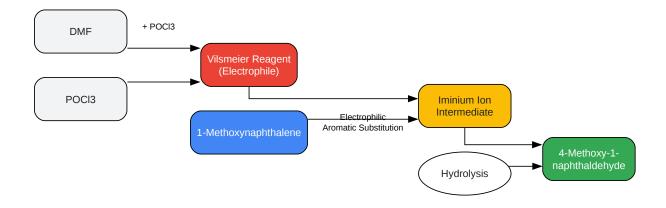
Vilsmeier-Haack Reaction

This is a common method for the formylation of electron-rich aromatic compounds.[2] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile in an aromatic substitution reaction with 1-methoxynaphthalene.

Experimental Protocol: General Vilsmeier-Haack Reaction

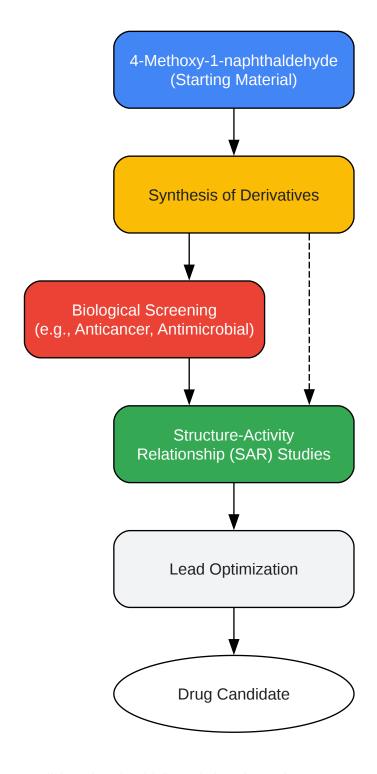
- Reagent Preparation: In a flask equipped with a dropping funnel and cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a further 30 minutes at room temperature to form the Vilsmeier reagent.
- Reaction: The substrate, in this case, 1-methoxynaphthalene, is added to the Vilsmeier reagent. The reaction mixture is then heated, typically on a water bath, for several hours.
- Work-up: After cooling, the reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution.
- Purification: The crude product is then extracted with an organic solvent, dried, and purified, often by column chromatography or recrystallization.











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References

- 1. 4-Methoxy-1-naphthaldehyde | 15971-29-6 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) Name Reactions in Organic Synthesis [resolve.cambridge.org]
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